

Natural Occurrence and Sources of Succinate Esters: A Technical Guide

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Executive Summary

Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, is a ubiquitous molecule found across all domains of life, from microorganisms to plants and animals. While succinate itself is abundant, the natural occurrence of its esterified forms is significantly more limited. The most prominent naturally occurring succinate ester is diethyl succinate, valued as a flavor and aroma component in fruits and fermented beverages. In scientific literature and industrial applications, "succinate esters" often refer to synthetic derivatives, such as dimethyl succinate or monomethyl succinate, which are widely used as cell-permeable prodrugs to study the metabolic and signaling effects of intracellular succinate. This guide provides a comprehensive overview of the natural sources of succinate and its esters, details the underlying biosynthetic and signaling pathways, presents quantitative data on their prevalence, and outlines the experimental protocols for their analysis.

Natural Occurrence and Sources

The primary sources of succinate in nature are endogenous metabolic pathways within organisms and microbial fermentation. The presence of succinate esters, however, is less widespread and typically results from secondary metabolic processes or fermentation.

Endogenous Succinate in Animals and Plants



In aerobic organisms, succinate is a critical intermediate of the TCA cycle, which occurs in the mitochondria.[1] This pathway is central to cellular respiration and energy production (ATP synthesis).[1] Under normal physiological conditions, succinate concentrations are tightly regulated, but can accumulate during metabolic stress, such as ischemia or intense exercise, where oxygen supply is limited.[2] Beyond the TCA cycle, succinate is also involved in the GABA shunt and the glyoxylate cycle in plants and microorganisms.[1] Succinic acid has been identified in various plants, including broccoli and rhubarb.[3]

Microbial Succinate Production

Microorganisms, particularly anaerobic bacteria, are prolific producers of succinate. The gut microbiota in mammals is a significant source, where bacteria like Bacteroides and Prevotella produce succinate as a fermentation byproduct of dietary fibers.[1][2] This microbial production contributes substantially to the succinate levels in the intestinal lumen.[4][5] In industrial biotechnology, various natural and genetically engineered microorganisms, including Actinobacillus succinogenes, Mannheimia succiniciproducens, and strains of Escherichia coli and Saccharomyces cerevisiae, are used for the large-scale fermentative production of succinic acid from renewable feedstocks.[6][7]

Succinate Esters in Foods and Beverages

The most well-documented naturally occurring succinate ester is diethyl succinate. It is recognized as a key flavor and aroma compound in several products:

- Fruits: Found naturally in apples, grapes, and cocoa.
- Fermented Beverages: It is a characteristic component of wine, contributing fruity and melon notes. Its concentration is notably influenced by malolactic fermentation, a secondary fermentation process carried out by lactic acid bacteria.[8] Diethyl succinate is also a flavor component in rice wine.

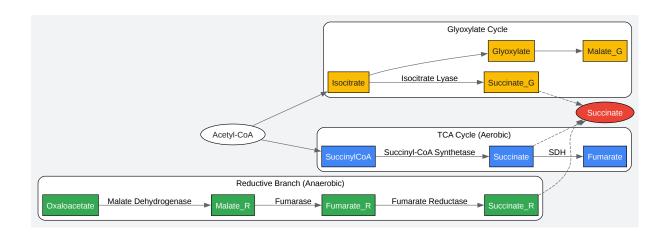
Other succinate esters are primarily used as food additives (E443) for their emulsifying and stabilizing properties in products like beverages, confectionery, and dairy items.[9]

Biosynthesis Pathways of Succinate



Succinate is synthesized through several core metabolic pathways. The esterification to form succinate esters is a subsequent reaction, often catalyzed by esterase enzymes during processes like fruit ripening or fermentation.

- Tricarboxylic Acid (TCA) Cycle: Under aerobic conditions, succinate is formed from succinyl-CoA by the enzyme succinyl-CoA synthetase. This step is coupled with substrate-level phosphorylation, generating GTP or ATP.[10]
- Reductive TCA Branch: Under anaerobic conditions, some bacteria utilize a reverse TCA cycle. In this pathway, oxaloacetate is reduced to malate, then fumarate, and finally to succinate by fumarate reductase. This process is a key route for succinate accumulation during fermentation.[1]
- Glyoxylate Cycle: In plants, bacteria, and fungi, this cycle allows for the net conversion of acetyl-CoA into succinate, bypassing the decarboxylation steps of the TCA cycle. This is crucial for growth on two-carbon substrates like acetate.[1]





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Caption: Key metabolic pathways for succinate biosynthesis.

Succinate Signaling Pathways

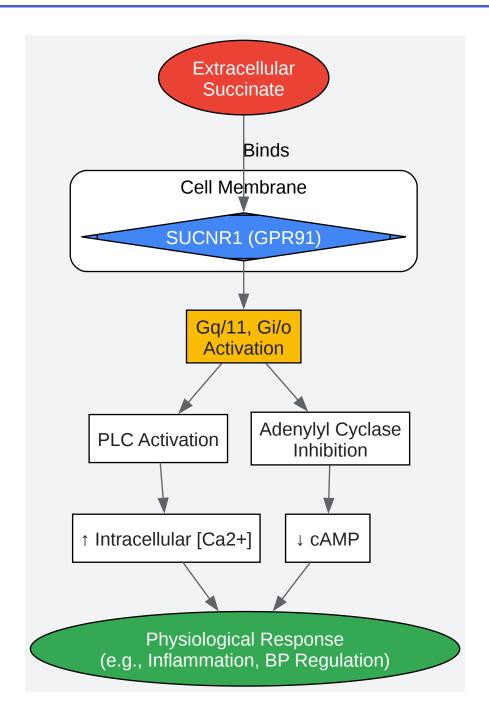
Succinate has emerged as a crucial signaling molecule, acting both extracellularly and intracellularly to regulate cellular processes, particularly in inflammation and hypoxia. There is currently no evidence that naturally occurring succinate esters act as direct signaling molecules; rather, synthetic esters are used to deliver succinate into the cell, where it then exerts its signaling function.

Extracellular Signaling via SUCNR1 (GPR91)

When released from cells, succinate can act as a paracrine or endocrine signal by activating the G-protein coupled receptor, SUCNR1 (also known as GPR91).[10]

- Activation: Elevated extracellular succinate binds to SUCNR1 on the surface of target cells (e.g., immune cells, kidney cells).
- Downstream Cascade: This binding activates G-proteins (Gq/11 and Gi/o), leading to an increase in intracellular calcium ([Ca2+]) and a decrease in cyclic AMP (cAMP).
- Physiological Effects: SUCNR1 activation is linked to blood pressure regulation, immune cell activation, and pro-inflammatory responses.[4][10]





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Caption: Extracellular succinate signaling via the SUCNR1 receptor.

Intracellular Signaling and HIF-1α Stabilization

Under hypoxic (low oxygen) conditions or when succinate dehydrogenase (SDH) is dysfunctional, intracellular succinate accumulates.[2][10] This accumulation acts as a metabolic signal:



- Enzyme Inhibition: Succinate inhibits prolyl hydroxylase domain (PHD) enzymes.
- HIF-1 α Stabilization: PHDs normally target the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1 α) for degradation. When PHDs are inhibited, HIF-1 α is stabilized.
- Gene Expression: Stabilized HIF-1α translocates to the nucleus and activates the transcription of genes involved in angiogenesis, glycolysis, and inflammation.[10]

Quantitative Data

The concentration of succinate varies widely depending on the biological matrix and physiological state. Data for succinate esters is sparse, with most quantitative reports focusing on diethyl succinate in wine.

Table 1: Concentration of Succinate in Biological Samples (Human/Animal)

Biological Matrix	Organism/Conditio n	Concentration Range	Reference(s)
Blood Plasma	Human (Normal)	2–20 μΜ	[9]
Urine	Human (Normal)	0 - 20.9 mcg/mg creatinine	[11]
Urine	Human (Diabetic Kidney Disease)	Significantly elevated vs. controls	[12]
Intestinal Lumen (Feces)	Human/Mouse (Normal)	1–3 mM	[5]
Heart Tissue	Mouse/Human (Normal)	< 50 ng/mg wet weight	[13]

| Ischemic Tissue | Animal Models | Can rise to mM range |[9] |

Table 2: Concentration of Succinate in Microbial Fermentation



Microorganism	Substrate/Conditio n	Final Succinate Concentration	Reference(s)
Actinobacillus succinogenes	Mixed Sugars	21.8–26.8 g/L	[14]
Actinobacillus succinogenes	Cheese Whey	~16 g/L	[7]
Engineered E. coli	Glucose (Fed-batch)	99.2 g/L	[6]

| A. succinogenes | Fruit & Vegetable Waste | 27.03 g/L |[15] |

Table 3: Concentration of Diethyl Succinate in Wine

Wine Type <i>l</i> Condition	Concentration Range (mg/L)	Odor Threshold (mg/L)	Reference(s)
Wine (Post- Malolactic Fermentation)	0.49–2.63 mg/L	1.2	[8]
Wine (Alcoholic Fermentation only)	< 0.68 mg/L	1.2	[8]

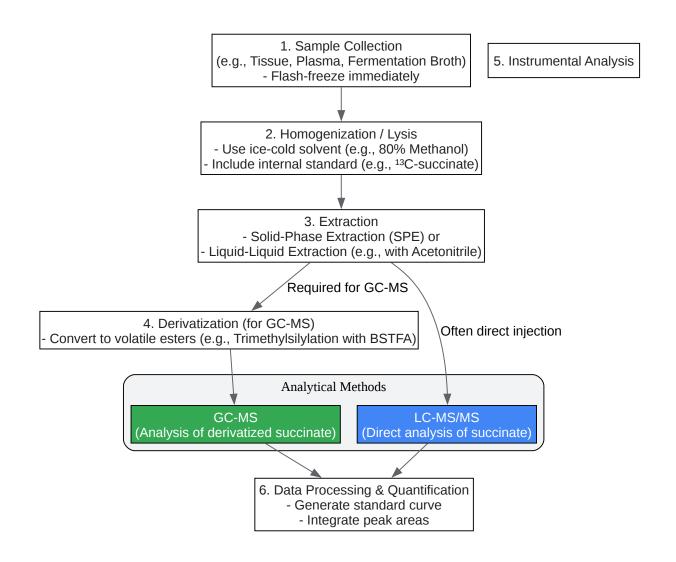
| Coinoculated Wines (Yeast + MLF Bacteria) | 1.14–2.63 mg/L | 1.2 |[8] |

Experimental Protocols

The analysis of succinate and its esters in complex biological matrices requires robust extraction and sensitive analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice.

General Workflow for Quantification





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Caption: General workflow for succinate/ester quantification.

Detailed Methodologies

1. Sample Preparation and Extraction:

Foundational & Exploratory





 Objective: To isolate succinate and its esters from the sample matrix and remove interfering substances like proteins and salts.

Protocol:

- Samples (e.g., tissue, cell pellets, biofluids) should be flash-frozen in liquid nitrogen immediately after collection to quench metabolic activity.
- For solid samples, homogenize in an ice-cold extraction solvent, typically 80% methanol or an acetonitrile/water mixture. An isotopically labeled internal standard (e.g., ¹³C₄-succinic acid) must be added at this stage for accurate quantification.[16]
- Centrifuge the homogenate at high speed (e.g., >10,000 x g) at 4°C to pellet proteins and cellular debris.
- The resulting supernatant can be further purified using Solid-Phase Extraction (SPE).
 Anion exchange cartridges (e.g., Phenomenex STRATA™ XL-A) are effective for selectively retaining acidic compounds like succinate.[17]
- Elute the analyte from the SPE cartridge and evaporate the solvent to dryness under a stream of nitrogen before reconstitution or derivatization.

2. Derivatization for GC-MS Analysis:

 Objective: To increase the volatility and thermal stability of non-volatile analytes like succinic acid for analysis by gas chromatography.

Protocol:

- The dried extract is derivatized to convert acidic protons into less polar functional groups.
- A common method is trimethylsilylation. The sample is heated (e.g., 70°C for 3 hours) with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS).[18] Pyridine may be added as a solvent to aid the reaction, particularly for sugars if they are also being analyzed.[19][20]



 The resulting trimethylsilyl (TMS) esters of succinic acid are volatile and suitable for GC-MS analysis.

3. Analytical Quantification:

- A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
 - Principle: This is the preferred method for direct quantification without derivatization. It offers high sensitivity and specificity.
 - Chromatography: Reversed-phase (e.g., C18) or HILIC columns are used to separate succinate from other metabolites. A typical mobile phase consists of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
 [17]
 - Mass Spectrometry: Detection is performed using a tandem mass spectrometer, typically
 with an electrospray ionization (ESI) source operating in negative ion mode. Quantification
 is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-toproduct ion transitions for both the analyte and the internal standard are monitored.
- B. Gas Chromatography-Mass Spectrometry (GC-MS):
 - Principle: This method provides excellent chromatographic resolution for derivatized volatile compounds.
 - Chromatography: A capillary column (e.g., DB-5MS) is used to separate the derivatized analytes based on their boiling points and polarity. The oven temperature is programmed to ramp up over the course of the run.
 - Mass Spectrometry: Detection is achieved using either electron ionization (EI) or chemical ionization (CI). Quantification is performed in Selected Ion Monitoring (SIM) mode by monitoring characteristic ions of the derivatized succinate and the internal standard.[18]

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